(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide
Overview
Description
This compound is a pyridine derivative with a pivalamide group attached. Pyridines are aromatic six-membered rings with one nitrogen atom, and they are a key structure in many pharmaceuticals and natural products . Pivalamide groups are often used in medicinal chemistry to improve the pharmacokinetic properties of a drug .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The E-Z system could be used to describe the geometry around the double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine and iodine atoms, the electron-donating hydroxyimino and methyl groups, and the steric bulk of the pivalamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a polar pivalamide group and a polar hydroxyimino group could increase its solubility in polar solvents .Scientific Research Applications
Molecular Structure and Characterization
The molecular structure of compounds similar to (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide has been a subject of research. For instance, the molecular structure of a compound containing pivalamide, pyridin, and hydroxy-methylphenyl moieties was analyzed. The study revealed the non-planar nature of the molecule and its molecular conformation, stabilized by intramolecular hydrogen bonds. This highlights the compound's intricate structural dynamics and potential interaction with biological systems (Atalay et al., 2016).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of structurally similar compounds have been extensively studied. For instance, a study investigated the metabolic fate and excretion balance of potent HIV integrase inhibitors, highlighting the elimination process mainly through metabolism. This provides insight into how similar compounds, including (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide, might be metabolized and eliminated in biological systems (Monteagudo et al., 2007).
Synthetic Processes and Characterization
Research has also been focused on synthesizing and characterizing similar compounds. A study successfully synthesized and characterized a new crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, providing a detailed description of its structure through various analytical techniques. This kind of research is crucial for understanding the chemical properties and potential applications of related compounds (Deng et al., 2014).
Clinical and Therapeutic Research
Additionally, compounds with structural similarities have been explored for their therapeutic potential. For example, VU0424238 (auglurant), a novel mGlu5 negative allosteric modulator, was synthesized on a kilogram-scale for potential use in treating depression. This highlights the clinical and therapeutic relevance of similar compounds in medical research and drug development (David et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-fluoro-4-[(E)-hydroxyiminomethyl]-3-iodopyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FIN3O2/c1-11(2,3)10(17)16-9-8(13)6(4-15-18)7(12)5-14-9/h4-5,18H,1-3H3,(H,14,16,17)/b15-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAWKKTTWKTXBH-SYZQJQIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C=NO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)/C=N/O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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